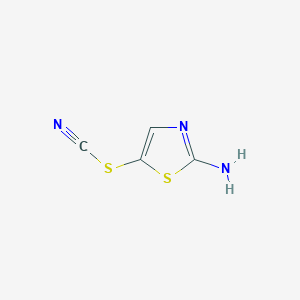

5-Thiocyanatothiazol-2-amine

CAS No.: 23056-10-2

Cat. No.: VC2343242

Molecular Formula: C4H3N3S2

Molecular Weight: 157.2 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 23056-10-2 |

|---|---|

| Molecular Formula | C4H3N3S2 |

| Molecular Weight | 157.2 g/mol |

| IUPAC Name | (2-amino-1,3-thiazol-5-yl) thiocyanate |

| Standard InChI | InChI=1S/C4H3N3S2/c5-2-8-3-1-7-4(6)9-3/h1H,(H2,6,7) |

| Standard InChI Key | HUMARXMRTXDPPK-UHFFFAOYSA-N |

| SMILES | C1=C(SC(=N1)N)SC#N |

| Canonical SMILES | C1=C(SC(=N1)N)SC#N |

Introduction

Chemical Identity and Structural Properties

5-Thiocyanatothiazol-2-amine is a heterocyclic compound featuring a thiazole core with an amino group at the 2-position and a thiocyanato group at the 5-position. This molecular architecture provides distinct electronic and structural characteristics that contribute to its biological activities.

Basic Chemical Information

| Parameter | Information |

|---|---|

| Chemical Name | 5-Thiocyanatothiazol-2-amine |

| CAS Registry Number | 23056-10-2 |

| MDL Number | MFCD00727980 |

| Molecular Formula | C₄H₃N₃S₂ |

| Molecular Weight | 157.22 g/mol |

| Chemical Structure | Thiazole ring with -NH₂ at C2 position and -SCN at C5 position |

The compound's structure incorporates both nucleophilic (amino group) and electrophilic (thiocyanato group) sites, providing versatile reaction capabilities. The amino functionality at the 2-position is particularly significant, as it contributes to hydrogen bonding interactions with potential biological targets, while the thiocyanato group at position 5 offers opportunities for further functionalization and structural modifications .

Physical and Spectroscopic Properties

The physical properties of 5-Thiocyanatothiazol-2-amine include its appearance as a solid compound with specific spectroscopic characteristics. Spectroscopic data is essential for confirming the compound's identity and purity in research applications. The thiocyanato group presents a distinctive infrared absorption band that serves as a diagnostic feature in structural analysis .

Synthetic Methodologies

Several approaches have been developed for the synthesis of 5-Thiocyanatothiazol-2-amine, reflecting its importance in medicinal chemistry and heterocyclic synthesis.

Catalytic Approaches

Recent advancements in synthetic methodologies have introduced selective routes to 5-thiocyano-2-aminothiazoles using metal catalysis. A notable method employs iron(III) bromide as a promoter to synthesize 5-thiocyano-2-aminothiazoles from vinyl azides and potassium thiocyanate . This approach offers significant advantages in terms of selectivity and yield, making it particularly valuable for laboratory-scale synthesis.

The selective construction of 4-substituted 5-thiocyano-2-aminothiazoles can be achieved under mild reaction conditions, using readily available starting materials. The reaction proceeds with high selectivity, which is crucial for obtaining pure products with minimal side reactions .

Catalyst-Controlled Selectivity

Research has demonstrated that catalyst selection can dramatically influence product distribution in thiazole synthesis. When palladium(II) acetate is used as a catalyst with vinyl azides and potassium thiocyanate, 4-substituted 2-aminothiazoles are preferentially formed. In contrast, when iron(III) bromide is employed under similar conditions, 4-substituted 5-thiocyano-2-aminothiazoles become the major products . This catalyst-dependent selectivity provides synthetic chemists with valuable tools for accessing specific thiazole derivatives.

Photocatalytic Methods

Recent innovations include photocatalytic approaches for thiocyanation reactions. For instance, ARS-TiO₂ photocatalysts have been employed for direct functionalization of sp² C-H bonds toward thiocyanation under visible light conditions . This environmentally friendly method represents a significant advancement in the synthesis of thiocyanato-containing heterocycles, potentially including 5-Thiocyanatothiazol-2-amine.

| Compound | Inhibitory Activity | Validation Methods | Cellular Activity (IC₅₀) |

|---|---|---|---|

| 4m | Ki = 2.4 μM | DSF, Co-IP | 0.71-7.40 μM |

| 4o | Ki = 1.0 μM | DSF, Co-IP | 0.71-7.40 μM |

These compounds demonstrate potent inhibition of WDR5-MYC interaction with good cellular activities against multiple MYC-driven cancer cell lines . The research validates the potential of 5-Thiocyanatothiazol-2-amine derivatives as therapeutic agents targeting protein-protein interactions in cancer.

Antimicrobial Properties

2-Aminothiazole derivatives, including those with 5-thiocyanato substitution, have demonstrated antimicrobial activities. The thiazole ring system is a privileged scaffold in antimicrobial drug design, and modifications at the 5-position can significantly influence the compound's interaction with microbial targets .

5-(2-Aminothiazol-4-yl) derivatives have been reported to exhibit strong bactericidal activity against Mycobacterium tuberculosis, with low cytotoxicity toward eukaryotic cells and high selectivity compared to other microorganisms including fungi, Gram-positive and Gram-negative bacteria . These findings suggest potential applications for 5-Thiocyanatothiazol-2-amine in antimicrobial research.

Structure-Activity Relationships

Understanding the relationship between chemical structure and biological activity is crucial for optimizing compounds for specific therapeutic applications.

Key Structural Features Influencing Activity

The 2-amino group on the thiazole ring serves as a key pharmacophore in many bioactive thiazole derivatives, participating in hydrogen bonding interactions with target proteins. The thiocyanato group at the 5-position introduces unique electronic and steric properties that can influence binding affinity and selectivity .

Studies on related 5-(2-aminothiazol-4-yl)isoxazole-3-carboxamides have identified the thiazole core as an essential component of the pharmacophore, with modifications at various positions affecting both activity and metabolic stability .

Metabolism and Stability Considerations

2-Aminothiazole derivatives are subject to specific metabolic transformations that can impact their efficacy and safety profiles. Hydroxylation appears to be a primary phase I metabolic modification for these compounds, with the site of hydroxylation influencing both activity and toxicity .

In studies of related compounds, metabolic stability was enhanced through strategic structural modifications while maintaining essential pharmacophoric elements. This approach has led to improved compounds with reduced metabolic clearance and preserved biological activity .

Current Research Applications

5-Thiocyanatothiazol-2-amine and its derivatives continue to be the focus of various research efforts in medicinal chemistry and drug discovery.

Cancer Research Applications

The ability of 5-Thiocyanatothiazol-2-amines to disrupt the WDR5-MYC interaction positions these compounds as potential anticancer agents. Ongoing research is exploring structure optimization to enhance potency and selectivity against MYC-driven cancers .

Hit identification through fluorescence polarization (FP)-based screening, followed by structure-activity relationship exploration, has led to the development of lead compounds with potent inhibitory activities. These compounds have been validated through multiple experimental approaches, including differential scanning fluorimetry (DSF) and coimmunoprecipitation (Co-IP) .

Synthetic Building Block Applications

5-Thiocyanatothiazol-2-amine serves as a valuable building block for the synthesis of more complex heterocyclic systems with potential biological activities.

Library Development

As a versatile synthetic intermediate, 5-Thiocyanatothiazol-2-amine can contribute to the development of compound libraries for high-throughput screening in drug discovery. The ability to selectively modify the thiazole core at different positions enables the creation of structurally diverse collections for biological evaluation .

Future Research Directions

The continued exploration of 5-Thiocyanatothiazol-2-amine and related compounds holds promise for various scientific and therapeutic applications.

Structure Optimization for Enhanced Activities

Future research may focus on optimizing the structure of 5-Thiocyanatothiazol-2-amine derivatives to enhance their biological activities while reducing potential toxicity concerns. This could involve modifications at various positions of the thiazole ring, as well as exploration of bioisosteric replacements for the thiocyanato group .

Expanded Applications in Drug Discovery

The unique combination of structural features in 5-Thiocyanatothiazol-2-amine suggests potential applications beyond current research areas. Future studies may explore its activity against other disease targets, including additional cancer types, infectious diseases, and inflammatory conditions .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume